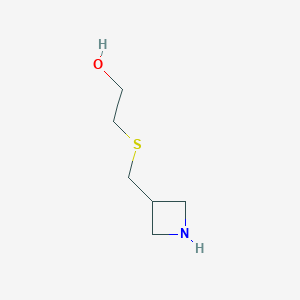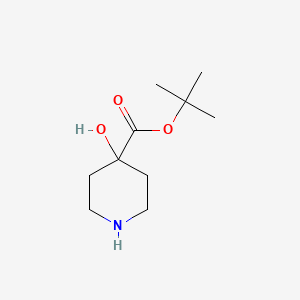
Tert-butyl 4-hydroxypiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often employed as a protecting group for amines in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 4-hydroxypiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
Tert-butyl 4-hydroxypiperidine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxypiperidine-4-carboxylate involves its role as a protecting group. By forming a stable carbamate linkage with amines, it prevents unwanted reactions at the amine site during synthetic processes. This allows for selective modification of other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A closely related compound with similar properties and applications.
1-Boc-4-piperidinol: Another derivative of piperidine used in organic synthesis.
Uniqueness
Tert-butyl 4-hydroxypiperidine-4-carboxylate is unique due to its specific structure, which provides stability and selectivity in synthetic reactions. Its ability to act as a protecting group for amines makes it a valuable tool in organic chemistry .
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxypiperidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(13)4-6-11-7-5-10/h11,13H,4-7H2,1-3H3 |
Clé InChI |
AFQRYOKUTUUEJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
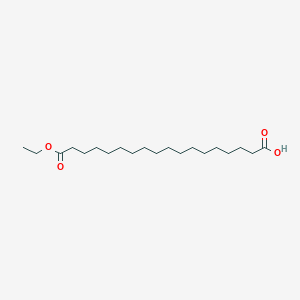
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

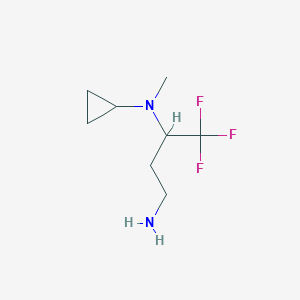
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
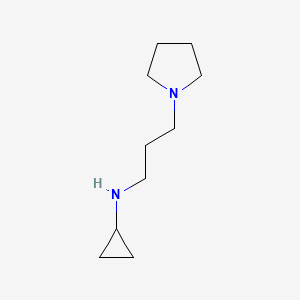
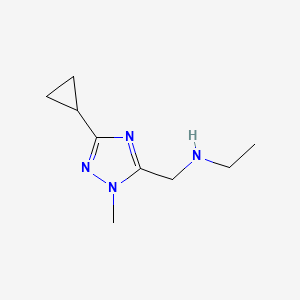
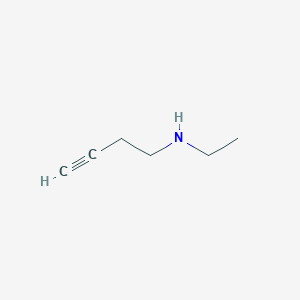
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
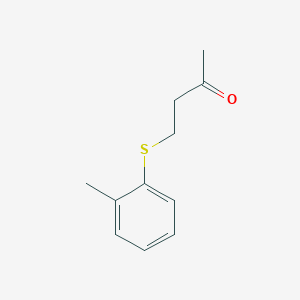
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
